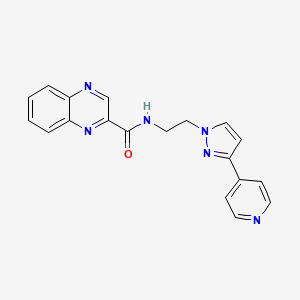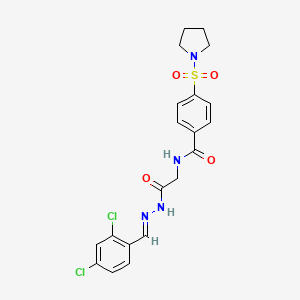![molecular formula C22H15N3O4S B2491098 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-65-8](/img/structure/B2491098.png)
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and a thiazole ring. It is commonly used in various fields of scientific research due to its unique chemical properties and biological activity.
Mechanism of Action
Target of Action
The primary target of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as ICA-105574, is the human ether-à-go-go-related gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .
Mode of Action
ICA-105574 is a potent and efficacious hERG channel activator with a unique mechanism of action . It potentiates hERG channel activity by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV . In addition to the effects on inactivation, greater concentrations of ICA-105574 produced comparatively small hyperpolarizing shifts in the voltage-dependence of channel activation and a 2-fold slowing of channel deactivation .
Biochemical Pathways
The activation of hERG channels by ICA-105574 affects the cardiac action potential . This can lead to a shortening of action potential duration , which could have significant effects on cardiac function.
Result of Action
The primary result of ICA-105574’s action is the potentiation of hERG channel activity . This leads to a significant shortening of the cardiac action potential duration , which could potentially affect the rhythm and rate of heart contractions.
Action Environment
Environmental factors such as light, moisture, and temperature can influence the action, efficacy, and stability of ICA-105574 . Therefore, it is crucial to store and handle this compound under appropriate conditions to ensure its effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide on cells are diverse and depend on the specific cellular context. This compound has been found to activate the hERG potassium channel, which plays a crucial role in shaping the cardiac action potential and influencing its duration . This activation can lead to a concentration-dependent shortening of action potential duration .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. One of the primary mechanisms by which this compound potentiates hERG channel activity is by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Nitro Group: The nitro group is added via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the nitro-substituted thiazole with an appropriate benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using halogens or sulfonation reagents, while nucleophilic substitution can be performed using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ion channels.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(4-phenoxyphenyl)benzamide
- 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate hERG channels sets it apart from other similar compounds, making it a valuable tool in cardiac research and potential therapeutic applications .
Properties
IUPAC Name |
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBSPAXYWJIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2491016.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide](/img/structure/B2491025.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2491029.png)


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2491032.png)
